1-(1-adamantyl)-3-(1-piperidinyl)-1-propanone hydrochloride
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Overview
Description
1-(1-Adamantyl)-3-(1-piperidinyl)-1-propanone hydrochloride is a chemical compound known for its unique structure, which includes an adamantyl group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-adamantyl)-3-(1-piperidinyl)-1-propanone hydrochloride typically involves the reaction of 1-adamantyl bromide with 1-piperidinyl-1-propanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-3-(1-piperidinyl)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with different nucleophilic groups replacing the piperidinyl group.
Scientific Research Applications
1-(1-Adamantyl)-3-(1-piperidinyl)-1-propanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-3-(1-piperidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperidinyl group can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(1-Adamantyl)-3-(1-piperidinyl)-1-butanone hydrochloride
- 1-(1-Adamantyl)-3-(1-piperidinyl)-1-pentanone hydrochloride
Uniqueness: 1-(1-Adamantyl)-3-(1-piperidinyl)-1-propanone hydrochloride is unique due to its specific combination of the adamantyl and piperidinyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1-adamantyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c20-17(4-7-19-5-2-1-3-6-19)18-11-14-8-15(12-18)10-16(9-14)13-18;/h14-16H,1-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGPUJWFAXPHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C23CC4CC(C2)CC(C4)C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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